Caffeine, 8-morpholino-

Description

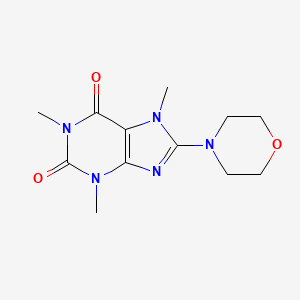

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3,7-trimethyl-8-morpholin-4-ylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O3/c1-14-8-9(15(2)12(19)16(3)10(8)18)13-11(14)17-4-6-20-7-5-17/h4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZQBJEYAJKIENE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=C1N3CCOCC3)N(C(=O)N(C2=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20184937 | |

| Record name | Caffeine, 8-morpholino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30958-52-2, 5436-38-4 | |

| Record name | Caffeine, 8-morpholino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030958522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS000737994 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21709 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Caffeine, 8-morpholino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Caffeine, 8 Morpholino

Precursor Synthesis and Intermediate Derivatization

The initial and crucial step in the synthesis of 8-morpholinocaffeine is the introduction of a suitable leaving group at the C8 position of the caffeine (B1668208) molecule. This is most commonly achieved through halogenation, creating a reactive site for subsequent nucleophilic attack.

Synthesis of 8-Halogenated Caffeine Intermediates

The C8 position of caffeine is the most susceptible to electrophilic substitution, making direct halogenation a feasible and widely used strategy. conicet.gov.ar The choice of halogenating agent and reaction conditions can be tailored to produce the desired 8-halocaffeine, such as 8-bromo-, 8-chloro-, or 8-iodocaffeine.

8-Bromocaffeine: The synthesis of 8-bromocaffeine is a well-established procedure. A common method involves the direct bromination of caffeine using elemental bromine in a solvent like glacial acetic acid. wikipedia.org To neutralize the hydrogen bromide byproduct, an acid scavenger such as sodium acetate (B1210297) is often added. wikipedia.org An alternative in situ generation of bromine can be achieved by oxidizing sodium bromide with hydrogen peroxide in an aqueous caffeine solution, with reported yields as high as 85%. wikipedia.org Another effective brominating agent is N-bromosuccinimide (NBS), which can be used in a mixture of solvents like dichloromethane (B109758) and water at room temperature, often resulting in a nearly quantitative yield of the pure product. ekb.eg Microwave-assisted synthesis using NBS has also been shown to drastically reduce reaction times.

8-Chlorocaffeine (B118225): The preparation of 8-chlorocaffeine can be accomplished through the reaction of caffeine with gaseous chlorine in water. researchgate.net Alternatively, heating a hydrochloric acid solution of caffeine with potassium chlorate (B79027) can also yield the desired product. researchgate.net

8-Iodocaffeine: The synthesis of 8-iodocaffeine can be more challenging. Heating caffeine with diiodine in a sealed tube at 150°C has been reported to produce 8-iodocaffeine in approximately 40% yield. core.ac.ukmasterorganicchemistry.com Another approach involves the iodo-demercuration of caffeine mercurials. For instance, 8-(acetoxymercurio)caffeine can be treated with a hot aqueous solution of potassium triiodide (KI3) to give 8-iodocaffeine in a high yield of 95% after purification. masterorganicchemistry.comnih.gov

The following table summarizes various halogenation procedures for caffeine at the C8 position.

| 8-Halocaffeine | Halogenating Agent(s) | Solvent(s) | Conditions | Reported Yield |

| 8-Bromocaffeine | Bromine, Sodium Acetate | Glacial Acetic Acid | - | - |

| 8-Bromocaffeine | Sodium Bromide, Hydrogen Peroxide | Water | - | 85% wikipedia.org |

| 8-Bromocaffeine | N-Bromosuccinimide (NBS) | Dichloromethane, Water | Room Temperature | ~Quantitative ekb.eg |

| 8-Chlorocaffeine | Chlorine (gas) | Water | - | - researchgate.net |

| 8-Chlorocaffeine | Potassium Chlorate, Hydrochloric Acid | Water | Heating | - researchgate.net |

| 8-Iodocaffeine | Diiodine | None (sealed tube) | 150°C | ~40% core.ac.ukmasterorganicchemistry.com |

| 8-Iodocaffeine | Potassium Triiodide (KI3) | Water | 80°C | 95% masterorganicchemistry.comnih.gov |

Following the halogenation reaction, the crude 8-halocaffeine product is typically purified to remove unreacted starting material and byproducts. A common and effective method for purification is recrystallization. For instance, 8-bromocaffeine can be recrystallized from ethanol. nih.gov The purity of the resulting halogenated precursors can be confirmed using standard analytical techniques such as melting point determination, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. The melting point of 8-bromocaffeine is reported to be 206 °C. wikipedia.org

Preparation and Activation of Morpholine (B109124) Ligands

In the context of synthesizing 8-morpholinocaffeine, morpholine acts as the nucleophile. Generally, morpholine is a commercially available secondary amine that is used directly in the nucleophilic substitution step without requiring specific activation. Its inherent nucleophilicity is sufficient to displace the halogen atom at the electron-deficient C8 position of the caffeine ring system, particularly when the reaction is facilitated by heat and sometimes a base. The lone pair of electrons on the nitrogen atom of the morpholine ring initiates the attack on the C8 carbon. In some syntheses involving nucleophilic aromatic substitution, a base such as potassium carbonate may be used to deprotonate the morpholine, increasing its nucleophilicity, or to neutralize the hydrogen halide formed during the reaction.

Direct Amidation and Nucleophilic Substitution Routes

The core reaction for the formation of 8-morpholinocaffeine is the nucleophilic aromatic substitution (SNAr) of an 8-halogenated caffeine with morpholine. This reaction is a cornerstone in the derivatization of the caffeine scaffold at the C8 position.

Mechanistic Pathways of Amination at the C8 Position

The amination at the C8 position of a caffeine molecule proceeds via a well-established nucleophilic aromatic substitution (SNAr) mechanism. This is not a single-step displacement but rather a two-step addition-elimination process.

The reaction is initiated by the nucleophilic attack of the morpholine nitrogen on the electron-deficient C8 carbon of the 8-halocaffeine. This C8 position is rendered electrophilic by the electron-withdrawing effects of the adjacent nitrogen atoms within the purine (B94841) ring system and the attached halogen atom. This initial attack breaks the aromaticity of the imidazole (B134444) ring and leads to the formation of a tetrahedral intermediate known as a Meisenheimer complex. wikipedia.org This anionic sigma-complex is resonance-stabilized, with the negative charge delocalized over the purine ring system, particularly onto the electronegative oxygen atoms of the carbonyl groups.

The formation of this Meisenheimer complex is typically the rate-determining step of the reaction. masterorganicchemistry.comlibretexts.org The stability of this intermediate is a key factor influencing the reaction rate.

In the second, faster step, the aromaticity of the ring is restored by the elimination of the halide ion (the leaving group). The resulting product is the protonated form of 8-morpholinocaffeine, which is then deprotonated, often by another molecule of morpholine acting as a base, to yield the final neutral product.

The reaction conditions for the nucleophilic substitution of 8-halocaffeines with amines like morpholine often involve heating the reactants in a suitable solvent, sometimes in the presence of a base to facilitate the reaction. researchgate.net

Optimization of Reaction Conditions for Yield and Selectivity

The successful synthesis of 8-morpholinocaffeine hinges on the careful control of reaction conditions to maximize product yield and minimize the formation of byproducts. Key parameters that are often optimized include the choice of solvent, reaction temperature, catalyst system, and reaction duration.

Solvent Systems and Temperature Control

The selection of an appropriate solvent is critical as it can significantly influence the rate and outcome of the reaction. Solvents are chosen based on their ability to dissolve the reactants and facilitate the desired chemical transformation. For the synthesis of related 8-substituted caffeines, various solvents have been explored. For instance, in the Buchwald-Hartwig amination of 8-bromocaffeine, solvents like toluene (B28343) and 2,2,5,5-tetramethyloxolane (TMO) have been utilized. maynoothuniversity.ie In some cases, higher yields were observed when using TMO compared to toluene, particularly when certain bases were employed. maynoothuniversity.ie

Temperature control is another crucial factor. The reaction temperature affects the rate of reaction, with higher temperatures generally leading to faster reactions. However, excessively high temperatures can lead to decomposition of reactants or products, or the formation of unwanted side products. For many synthetic procedures involving caffeine derivatives, temperatures can range from room temperature to reflux conditions, often under an inert atmosphere to prevent side reactions. nih.gov For example, the synthesis of certain 8-(substituted)aryloxycaffeine derivatives is carried out under reflux conditions. researchgate.net

Catalyst Systems and Ligand Effects (e.g., Copper(I) iodide, Phenanthroline)

Catalysts are frequently employed to accelerate the rate of reaction and improve selectivity. In the synthesis of 8-substituted caffeine analogs, both copper- and palladium-based catalyst systems have proven effective.

A notable example is the use of a copper(I) iodide (CuI) and 1,10-phenanthroline (B135089) system. This catalytic combination has been successfully used in the amidation of alkynyl bromides, a reaction type that shares similarities with the amination of 8-bromocaffeine. nih.gov The use of copper sulfate (B86663) pentahydrate in conjunction with 1,10-phenanthroline has also been reported as a more environmentally friendly alternative for similar cross-coupling reactions. nih.gov The phenanthroline ligand plays a crucial role by stabilizing the copper catalyst and facilitating the catalytic cycle.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are also powerful tools for forming carbon-nitrogen bonds. wikipedia.org These reactions typically involve a palladium precursor and a phosphine-based ligand. The choice of ligand is critical and can significantly impact the reaction's efficiency and substrate scope. youtube.com Bulky, electron-rich phosphine (B1218219) ligands are often favored as they promote the key steps in the catalytic cycle. youtube.com

| Catalyst System | Ligand | Application | Reference |

| Copper(I) iodide | 1,10-Phenanthroline | Amidation of alkynyl bromides | nih.gov |

| Copper sulfate pentahydrate | 1,10-Phenanthroline | Amidation of alkynyl bromides | nih.gov |

| Palladium(II) acetate | Triphenylphosphine | Intramolecular Heck reaction | beilstein-journals.org |

| Tris(dibenzylideneacetone)dipalladium(0) | (±)-BINAP | Buchwald-Hartwig amination | maynoothuniversity.ie |

Reaction Time and Work-up Procedures

The duration of the reaction is a critical parameter that needs to be optimized to ensure the reaction proceeds to completion without significant product degradation. Reaction times can vary from a few hours to several days, depending on the specific reactants and conditions used. mdpi.comscirp.org Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) is essential to determine the optimal reaction time. scirp.org

Once the reaction is complete, a proper work-up procedure is necessary to isolate and purify the desired product, 8-morpholinocaffeine. A typical work-up might involve quenching the reaction, extracting the product into an organic solvent, washing the organic layer to remove impurities, drying the solvent, and finally removing the solvent to obtain the crude product. scirp.orgursinus.edu Purification is often achieved through techniques like flash column chromatography or recrystallization to obtain the final product in high purity. maynoothuniversity.iescirp.org

Alternative Synthetic Approaches to 8-Substituted Caffeines Applicable to 8-morpholino- Derivatives

Beyond the direct nucleophilic substitution of 8-halocaffeines, other modern synthetic methodologies can be adapted for the synthesis of 8-morpholinocaffeine and its analogs.

Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination Analogs)

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.org This reaction has been successfully applied to the synthesis of various 8-aminocaffeine (B3406704) derivatives from 8-bromocaffeine. maynoothuniversity.ieacs.org The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. maynoothuniversity.iewikipedia.org The scope of this reaction is broad, allowing for the coupling of a wide range of amines with aryl halides. maynoothuniversity.ieacs.org The development of specialized ligands has been instrumental in expanding the utility of this reaction. wikipedia.orgyoutube.com

| Reaction | Catalyst | Ligand | Reactants | Product | Reference |

| Buchwald-Hartwig Amination | Pd(dba)2 | (±)-BINAP | 8-bromocaffeine, amine | 8-aminocaffeine derivative | maynoothuniversity.ie |

The primary route for the synthesis of 8-morpholinocaffeine involves a two-step process starting from caffeine. The initial step is the halogenation of the caffeine molecule at the 8-position, followed by a nucleophilic substitution reaction with morpholine.

A common precursor for the synthesis of 8-substituted caffeine derivatives is 8-bromocaffeine. digitellinc.com This intermediate is typically prepared by reacting caffeine with a brominating agent such as N-bromosuccinimide. pharmacompass.com Alternatively, 8-chlorocaffeine can be synthesized using N-chlorosuccinimide and used as the starting material. pharmacompass.com

Once the 8-halocaffeine is obtained, the synthesis of 8-morpholinocaffeine proceeds through a nucleophilic aromatic substitution reaction. This involves reacting the 8-bromocaffeine or 8-chlorocaffeine with morpholine. nih.gov The reaction is generally carried out in a suitable solvent, such as n-butanol, under reflux conditions. nih.gov The lone pair of electrons on the nitrogen atom of the morpholine ring acts as a nucleophile, displacing the halide at the C8 position of the caffeine core. Research has indicated that using morpholine, a strong basic amine, can lead to good yields in this type of reaction. nih.gov Another solvent that has been utilized for similar reactions with secondary amines is dimethylformamide (DMF) at elevated temperatures. pharmacompass.com

The general reaction scheme can be summarized as follows:

Step 1: Halogenation of Caffeine

Caffeine + Halogenating Agent (e.g., N-Bromosuccinimide) → 8-Bromocaffeine

Step 2: Nucleophilic Substitution

8-Bromocaffeine + Morpholine → Caffeine, 8-morpholino-

| Reactants | Reagents/Solvents | Conditions | Product |

| Caffeine | N-Bromosuccinimide | - | 8-Bromocaffeine |

| 8-Bromocaffeine, Morpholine | n-Butanol | Reflux | Caffeine, 8-morpholino- |

| 8-Chlorocaffeine, N-Boc-piperazine (as an example of a secondary amine) | Dimethylformamide (DMF) | 120 °C | 8-(N-Boc-piperazinyl)caffeine |

Isolation and Purification Techniques for Caffeine, 8-morpholino-

Following the synthesis, the crude product containing 8-morpholinocaffeine needs to be isolated from the reaction mixture and purified to remove any unreacted starting materials, by-products, or residual solvent. The techniques employed for the purification of C8-substituted caffeine derivatives are generally applicable to 8-morpholinocaffeine.

Commonly, the crude product is first worked up to remove the bulk of impurities. This can involve steps like cooling the reaction mixture to induce precipitation of the product, followed by filtration. The collected solid would then be washed with a suitable solvent to remove soluble impurities.

For further purification, two primary methods are widely used for analogous compounds and are applicable here: recrystallization and column chromatography. digitellinc.com

Recrystallization: This technique involves dissolving the crude product in a minimum amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at cooler temperatures. As the solution cools, the purified compound crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical for successful recrystallization.

Column Chromatography: This is a highly effective method for separating compounds based on their differential adsorption onto a stationary phase. digitellinc.com For the purification of C8-substituted caffeine derivatives, silica (B1680970) gel is often used as the stationary phase. The crude product is dissolved in a small amount of solvent and loaded onto the top of the column. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Different components of the mixture travel down the column at different rates, allowing for their separation and collection as distinct fractions. For a related compound, a mixture of n-hexane and ethyl acetate was used as the eluent.

The purity of the final product is typically confirmed using analytical techniques such as proton nuclear magnetic resonance (¹H NMR) spectroscopy and mass spectrometry. digitellinc.com The melting point of the purified compound is also a key indicator of its purity.

| Purification Technique | Description | Typical Application for C8-Substituted Caffeines |

| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling. | Used to purify the solid product after initial work-up. |

| Column Chromatography | Separating components of a mixture based on their differential adsorption on a stationary phase. digitellinc.com | Effective for separating the desired product from by-products and unreacted starting materials. Silica gel is a common stationary phase, and solvent systems like n-hexane/ethyl acetate are used as eluents. |

Advanced Structural Elucidation and Spectroscopic Characterization of Caffeine, 8 Morpholino

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the confident confirmation of its elemental composition. environmentalevidence.orgnih.gov For Caffeine (B1668208), 8-morpholino-, with a molecular formula of C12H17N5O3, the theoretical monoisotopic mass is 279.13315 Da.

While specific experimental HRMS data for 8-morpholinocaffeine is not widely published, predicted data is available. This predictive data suggests the m/z values that would be observed for various adducts of the molecule in a mass spectrometer.

Table 1: Predicted HRMS Data for Caffeine, 8-morpholino- Adducts uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 280.14043 |

| [M+Na]⁺ | 302.12237 |

| [M-H]⁻ | 278.12587 |

| [M+NH₄]⁺ | 297.16697 |

| [M+K]⁺ | 318.09631 |

This table presents predicted mass-to-charge ratios (m/z) for different ionized forms of 8-morpholinocaffeine. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. nih.gov Different types of NMR experiments provide distinct information about the molecule's structure.

Proton (¹H) NMR for Aromatic and Aliphatic Proton Assignment

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. researchgate.net For 8-morpholinocaffeine, one would expect to see signals corresponding to the three distinct methyl groups attached to the xanthine (B1682287) core, as well as signals for the methylene (B1212753) protons of the morpholine (B109124) ring. The chemical shifts of these protons would be influenced by their proximity to electronegative atoms and the aromatic purine (B94841) system. nih.gov

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

Carbon-13 NMR spectroscopy probes the carbon backbone of a molecule, with each unique carbon atom typically giving rise to a distinct signal. nih.gov In 8-morpholinocaffeine, one would anticipate signals for the carbons of the three methyl groups, the carbonyl carbons, the carbons of the purine ring system, and the carbons of the morpholine ring. The chemical shifts would provide clues about the hybridization and electronic environment of each carbon atom.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are crucial for assembling the complete molecular structure by revealing correlations between different nuclei. mdpi.comnih.gov

COSY (Correlation Spectroscopy) would establish proton-proton couplings, for instance, between adjacent methylene groups in the morpholine ring.

HSQC (Heteronuclear Single Quantum Coherence) would link protons directly to the carbons they are attached to, confirming the assignments from ¹H and ¹³C NMR. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range correlations between protons and carbons (typically over two to three bonds), which is vital for connecting the morpholine ring to the C8 position of the caffeine scaffold.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of different protons, helping to define the molecule's preferred conformation.

While specific 2D NMR data for 8-morpholinocaffeine is not available, studies on other 8-substituted caffeine derivatives have utilized these techniques to confirm their structures. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. arxiv.org The IR spectrum of 8-morpholinocaffeine would be expected to show characteristic absorption bands for:

C=O stretching: from the two carbonyl groups in the xanthine ring.

C-N stretching: from the various carbon-nitrogen bonds within the purine and morpholine rings.

C-H stretching: from the methyl and methylene groups.

C-O-C stretching: from the ether linkage within the morpholine ring.

The analysis of IR spectra of related compounds, such as 8-aminocaffeine (B3406704) derivatives, can provide a basis for interpreting the expected spectrum of 8-morpholinocaffeine. chemspider.com

Chiroptical Spectroscopy (If Chiral Variants or Conformations Exist)

The molecule 8-morpholinocaffeine is achiral as it lacks a stereocenter and possesses a plane of symmetry. However, the possibility of atropisomerism exists in certain substituted xanthines. Atropisomers are stereoisomers resulting from hindered rotation around a single bond, which can render a molecule chiral. For 8-morpholinocaffeine, restricted rotation around the C8-N(morpholine) bond could potentially lead to stable, non-interconverting conformers (atropisomers) if the steric hindrance from the substituents at N1 and N7 of the caffeine core is sufficiently large.

To date, there are no specific studies in the reviewed literature confirming the existence of stable atropisomers for 8-morpholinocaffeine. If such chiral variants were to exist, chiroptical spectroscopy techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) would be essential for their characterization. nih.gov

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region. It would be used to assign the absolute configuration of the atropisomers.

Vibrational Circular Dichroism (VCD): VCD is the infrared equivalent of ECD and provides detailed stereochemical information about the molecule in solution.

Should future research isolate stable atropisomers, a combination of experimental ECD/VCD spectra and quantum chemical calculations would be necessary to definitively establish their absolute configurations.

Computational Chemistry and Theoretical Studies of Caffeine, 8 Morpholino

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of a molecule. For "Caffeine, 8-morpholino-", these calculations would provide insights into its intrinsic chemical nature.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Molecular Orbitals)

Analysis of the electronic structure would reveal key aspects of the molecule's reactivity and spectroscopic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The spatial distribution of these frontier orbitals would indicate the likely sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Electronic Structure Parameters for Caffeine (B1668208), 8-morpholino-

| Parameter | Description | Hypothetical Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Data not available |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Data not available |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Data not available |

Charge Distribution and Electrostatic Potential Maps

Understanding the charge distribution within "Caffeine, 8-morpholino-" is essential for predicting its intermolecular interactions. An electrostatic potential (ESP) map would visually represent the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. The morpholino substituent at the 8-position would significantly influence the charge distribution across the xanthine (B1682287) core compared to unsubstituted caffeine. The nitrogen and oxygen atoms of the morpholino group are expected to be regions of negative electrostatic potential.

Conformational Analysis and Energy Minima

The morpholino group attached to the caffeine scaffold is not planar and can adopt various conformations due to the flexibility of the morpholine (B109124) ring and its bond to the xanthine core. Conformational analysis would involve systematically exploring the potential energy surface of the molecule to identify stable conformers (energy minima). The results would indicate the most likely shapes the molecule adopts in its ground state, which is critical for understanding its biological activity and interactions with other molecules.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, including its interactions with its environment.

Solvation Effects and Dynamic Behavior in Different Environments

The behavior of "Caffeine, 8-morpholino-" in a solvent, such as water, would be investigated using MD simulations. These simulations would reveal how the solvent molecules arrange around the solute and how this solvation shell affects the solute's conformation and dynamics. The solubility and partitioning behavior of the compound could also be inferred from these simulations. The presence of the polar morpholino group would likely enhance its interaction with polar solvents.

Interaction with Solvent Molecules

Detailed analysis of the MD trajectories would provide information on the specific interactions between "Caffeine, 8-morpholino-" and solvent molecules. This includes the formation and lifetime of hydrogen bonds between the morpholino oxygen and nitrogen atoms and water molecules, as well as with the carbonyl groups and nitrogen atoms of the xanthine ring. Understanding these interactions is crucial for explaining the compound's properties in solution.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Caffeine, 8-morpholino- |

Prediction of Spectroscopic Properties

Computational chemistry offers powerful tools for the prediction of spectroscopic properties of molecules, providing insights that complement and aid in the interpretation of experimental data. For Caffeine, 8-morpholino-, theoretical calculations can elucidate its nuclear magnetic resonance (NMR) and infrared (IR) spectral characteristics.

The prediction of NMR chemical shifts and coupling constants for Caffeine, 8-morpholino- can be achieved through various computational methods, with Density Functional Theory (DFT) being a prominent approach. The process typically involves the optimization of the molecule's three-dimensional geometry, followed by the calculation of nuclear shielding tensors using methods like the Gauge-Independent Atomic Orbital (GIAO). These shielding tensors are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

An illustrative table of predicted 1H and 13C NMR chemical shifts for Caffeine, 8-morpholino- based on DFT calculations is presented below. The values are hypothetical and serve to demonstrate the type of data generated from such a study.

Table 1: Illustrative Predicted NMR Chemical Shifts for Caffeine, 8-morpholino-

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

|---|---|---|

| C2 | 152.5 | |

| C4 | 148.9 | |

| C5 | 108.2 | |

| C6 | 156.1 | |

| C8 | 155.3 | |

| N1-CH3 | 3.25 | 27.8 |

| N3-CH3 | 3.40 | 29.7 |

| N7-CH3 | 3.95 | 33.5 |

| Morpholino-Hα | 3.80 | 50.1 |

Note: These are hypothetical values for illustrative purposes.

Similarly, spin-spin coupling constants, which provide information about the connectivity of atoms, can also be computed. These calculations are generally more computationally demanding but can aid in the complete assignment of complex NMR spectra.

Theoretical vibrational frequencies and the corresponding infrared (IR) spectrum of Caffeine, 8-morpholino- can be calculated using computational methods like DFT and ab initio Hartree-Fock calculations. Following geometry optimization, a frequency calculation is performed to determine the vibrational modes of the molecule. The absence of imaginary frequencies confirms that the optimized structure corresponds to a local minimum on the potential energy surface.

The calculated vibrational frequencies can be used to predict the positions of absorption bands in the IR spectrum. It is common practice to scale the calculated frequencies to account for anharmonicity and the approximations inherent in the computational methods. These scaled frequencies can then be compared with experimental FT-IR spectra to aid in the assignment of vibrational modes.

While specific computational studies on the vibrational frequencies of Caffeine, 8-morpholino- are not documented, research on related quinoline (B57606) and caffeine derivatives demonstrates the effectiveness of DFT in predicting and assigning vibrational spectra. researchgate.net Key vibrational modes for Caffeine, 8-morpholino- would include the C=O stretching of the xanthine core, C-N stretching, C-H bending and stretching of the methyl groups, and vibrations associated with the morpholine ring.

An illustrative table of predicted vibrational frequencies for key functional groups in Caffeine, 8-morpholino- is provided below.

Table 2: Illustrative Predicted Vibrational Frequencies for Caffeine, 8-morpholino-

| Vibrational Mode | Predicted Frequency (cm-1) |

|---|---|

| C=O Stretching (C6) | 1705 |

| C=O Stretching (C2) | 1660 |

| C=N Stretching | 1605 |

| C-N Stretching (Morpholine) | 1115 |

| CH3 Bending | 1450 |

Note: These are hypothetical values for illustrative purposes.

Ligand Docking and Molecular Recognition (In Silico)

In silico ligand docking and molecular recognition studies are pivotal in understanding the non-covalent interaction of a molecule with a receptor. For Caffeine, 8-morpholino-, these methods can be applied in a non-biological context to explore its binding with model receptors or molecular probes.

Molecular docking simulations can be employed to predict the preferred binding orientation and affinity of Caffeine, 8-morpholino- within the binding site of a model receptor. This could be a synthetic cavity, a functionalized surface, or a molecular probe designed to recognize specific chemical features. The process involves generating a multitude of possible conformations of the ligand within the binding site and scoring them based on a force field that approximates the binding energy.

While specific docking studies of Caffeine, 8-morpholino- with non-biological receptors are not reported, the methodology is well-established. For example, the interaction of caffeine with cyclodextrins has been studied computationally, revealing the nature of the inclusion complex. Such studies for Caffeine, 8-morpholino- could explore its interaction with synthetic hosts, providing insights into its potential use as a guest molecule in supramolecular chemistry.

An illustrative table summarizing a hypothetical docking study of Caffeine, 8-morpholino- with a model receptor is presented below.

Table 3: Illustrative Molecular Docking Results for Caffeine, 8-morpholino- with a Model Receptor

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -7.5 |

| Key Interacting Residues (Model) | Hydrophobic pocket, H-bond acceptor site |

Note: These are hypothetical values for illustrative purposes.

Accurate molecular dynamics (MD) simulations and docking studies rely on a well-parameterized force field. A force field is a set of parameters that describe the potential energy of a system of atoms and molecules. For a novel molecule like Caffeine, 8-morpholino-, it is likely that some parameters are not available in standard force fields like AMBER or CHARMM.

The parameterization process involves determining values for bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic) for the atoms in the molecule. This is often achieved by fitting to high-level quantum mechanical (QM) calculations. For instance, partial atomic charges can be derived by fitting to the electrostatic potential calculated from QM. Torsional parameters are often determined by scanning the potential energy surface along a particular dihedral angle and fitting the force field parameters to reproduce the QM energy profile.

Studies on the development of a molecular mechanics force field for caffeine have highlighted the importance of accurate parameterization for reproducing experimental properties in simulations. researchgate.net A similar approach would be necessary for Caffeine, 8-morpholino- to ensure the reliability of any MD or docking simulations. The process of developing a force field for a new molecule is a meticulous task that is crucial for the accuracy of computational predictions. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Caffeine, 8-morpholino- |

| Caffeine |

Molecular Interaction Studies of Caffeine, 8 Morpholino Strictly in Vitro and in Silico

Binding Affinity to Molecular Probes (In Vitro Assays)

Competitive binding assays are crucial for determining the affinity of a ligand, such as Caffeine (B1668208), 8-morpholino-, to a specific molecular target. These experiments typically involve a labeled ligand with known affinity for the target and an unlabeled competitor (in this case, Caffeine, 8-morpholino-). By measuring the displacement of the labeled ligand by increasing concentrations of the unlabeled competitor, the binding affinity (often expressed as the inhibition constant, Kᵢ, or the half-maximal inhibitory concentration, IC₅₀) can be determined.

Table 1: Competitive Binding Assay Data for Caffeine, 8-morpholino-

| Molecular Target | Labeled Ligand | Kᵢ / IC₅₀ (nM) | Source |

|---|

Kinetic studies provide insights into the rate at which a compound binds to its target (the association rate constant, kₐ or kₒₙ) and the rate at which it dissociates from the target (the dissociation rate constant, kₔ or kₒff). These parameters are fundamental to understanding the duration of the compound's effect at a molecular level. Techniques such as Surface Plasmon Resonance (SPR) are commonly employed for these measurements.

Table 2: Kinetic Parameters for the Binding of Caffeine, 8-morpholino- to Molecular Targets

| Molecular Target | Association Rate Constant (kₐ) (M⁻¹s⁻¹) | Dissociation Rate Constant (kₔ) (s⁻¹) | Dissociation Constant (Kₔ) (nM) | Source |

|---|

Mechanistic Investigations at the Molecular Level (In Vitro)

To understand the functional effect of Caffeine, 8-morpholino- on enzymatic activity, in vitro assays with purified enzymes are conducted. These assays measure the rate of the enzymatic reaction in the presence of varying concentrations of the compound to determine whether it acts as an inhibitor or an activator. Key parameters derived from these studies include the half-maximal inhibitory concentration (IC₅₀) for inhibitors or the half-maximal effective concentration (EC₅₀) for activators.

Table 3: Enzyme Inhibition/Activation by Caffeine, 8-morpholino-

| Enzyme | Effect (Inhibition/Activation) | IC₅₀ / EC₅₀ (µM) | Mechanism of Action | Source |

|---|

Investigations into the interaction of small molecules with DNA or RNA are essential for understanding potential mechanisms of action, including intercalation or groove binding. Techniques such as fluorescence spectroscopy, circular dichroism, and electrophoretic mobility shift assays (EMSA) can elucidate the nature and strength of these interactions.

Table 4: Interaction of Caffeine, 8-morpholino- with Nucleic Acids

| Nucleic Acid Type (e.g., dsDNA, ssRNA) | Binding Mode | Binding Affinity (Kₔ) (µM) | Technique Used | Source |

|---|

Biophysical techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) provide detailed thermodynamic and kinetic information about the formation of protein-ligand complexes. ITC directly measures the heat changes upon binding, allowing for the determination of the binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS) of the interaction. SPR, as mentioned, provides kinetic data.

Table 5: Thermodynamic Parameters of Caffeine, 8-morpholino- Binding to Proteins

| Protein Target | Technique | Binding Affinity (Kₐ) (M⁻¹) | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol·K) | Stoichiometry (n) | Source |

|---|

Comparative Analysis with Caffeine and Other C8-Substituted Xanthines (In Vitro/In Silico)

The introduction of substituents at the 8-position of the caffeine molecule is a common strategy in medicinal chemistry to modulate potency and selectivity for various biological targets, most notably adenosine (B11128) receptors.

In vitro and in silico studies on a wide array of 8-substituted xanthines consistently demonstrate that this position is a critical determinant of adenosine receptor affinity and selectivity. Caffeine itself is a non-selective antagonist of adenosine A1 and A2A receptors. frontiersin.org Its binding affinity is relatively modest. nih.gov

When compared to caffeine, xanthine (B1682287) derivatives with bulky substituents at the C8 position often exhibit significantly increased affinity for adenosine receptors. For instance, the substitution of a phenyl group at the C8 position of theophylline (a closely related xanthine) results in a 100-fold and 30-fold increase in potency at A1 and A2 receptors, respectively. nih.govresearchgate.net Similarly, 8-cyclohexylcaffeine (CHC) shows a high affinity for presynaptic A1 receptors. nih.gov

The morpholino group is a bulky, heterocyclic substituent. Based on the trends observed for other 8-substituted xanthines, it is hypothesized that the presence of the morpholino ring at the C8 position of caffeine would likely increase its binding affinity for adenosine receptors compared to the parent caffeine molecule. The precise binding profile and selectivity (A1 vs. A2A vs. other subtypes) would depend on the specific steric and electronic interactions the morpholino moiety makes within the receptor's binding pocket.

Mechanistically, like caffeine and other xanthine antagonists, Caffeine, 8-morpholino- is expected to act as a competitive antagonist at adenosine receptors. By occupying the same binding site as the endogenous ligand adenosine, it would block the downstream signaling cascades that are normally initiated by adenosine binding. These effects include modulation of neurotransmitter release and cyclic adenosine monophosphate (cAMP) levels. semanticscholar.orgresearchgate.net

Table 1: Comparative Adenosine Receptor Binding Affinities (Ki) of Select Xanthine Derivatives (In Vitro)

| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | Selectivity (A1 vs. A2A) |

| Caffeine | 20,000 - 50,000 | 10,000 - 25,000 | Non-selective |

| 8-Phenyltheophylline | ~10 | ~25 | Non-selective |

| 8-Cyclohexylcaffeine (CHC) | ~41 | Data not specified | A1 selective |

| Caffeine, 8-morpholino- | Data not available | Data not available | Data not available |

Note: The Ki values for caffeine can vary between studies. The data presented for other compounds are illustrative of the effect of C8-substitution. Specific data for Caffeine, 8-morpholino- is not available in the reviewed literature.

The structure-activity relationships (SAR) for 8-substituted xanthines are well-documented and provide a framework for predicting the properties of Caffeine, 8-morpholino-.

Role of the C8-Substituent: Substitution at the C8 position generally enhances adenosine receptor antagonism. nih.govsemanticscholar.org The size, shape, and lipophilicity of the substituent are crucial. Aryl or cycloalkyl groups at this position often lead to a significant increase in potency. nih.govresearchgate.net The morpholino group, being a cyclic ether, introduces both bulk and polarity.

N1, N3, and N7 Methyl Groups: The methyl groups at the N1, N3, and N7 positions, which define the caffeine scaffold, also influence activity. Substitution at the N1 position is considered important for high affinity at adenosine receptors, while substitution at the N7 position (as in caffeine) can sometimes decrease affinity compared to theophylline (which is un-substituted at N7). nih.govsemanticscholar.org

Structure Property Relationships of Caffeine, 8 Morpholino

Influence of the 8-Morpholino Group on Purine (B94841) Ring Conformation

The planarity of the purine ring system is a critical determinant of its biological activity, influencing how it stacks and interacts with flat aromatic residues in protein binding sites. High-level electronic structure calculations have shown that the caffeine (B1668208) molecule itself has a ten π-electron aromatic core across its two fused rings nih.gov. The substitution at the C8 position, which is the only carbon on the purine ring of caffeine not substituted by a methyl group, is a common site for chemical modification researchgate.net.

Effects of Substitution on Molecular Polarity and Hydrogen Bonding Capacity

The morpholino substituent significantly alters the polarity and hydrogen bonding potential of the caffeine molecule. Caffeine itself is a polar molecule, but its water solubility is moderate. The morpholine (B109124) ring introduces both a secondary amine and an ether functional group atamanchemicals.com. This has several consequences:

Hydrogen Bond Acceptors: The morpholine moiety introduces an oxygen atom and a nitrogen atom, both of which can act as hydrogen bond acceptors atamanchemicals.compolybluechem.comnih.govguidechem.com. This is in addition to the existing hydrogen bond acceptor sites on the caffeine core (the two carbonyl oxygens and the nitrogen atoms of the purine ring).

Hydrogen Bond Donors: While the nitrogen of the morpholino ring is tertiary in 8-morpholino-caffeine and thus not a hydrogen bond donor, the potential for protonation of this nitrogen to form a morpholinium ion exists, which would then act as a hydrogen bond donor atamanchemicals.comnih.gov.

This enhanced capacity for hydrogen bonding can be expected to increase the molecule's solubility in polar solvents and influence its interactions with biological targets. The ability to form additional hydrogen bonds could lead to stronger and more specific interactions with amino acid residues in a protein's binding pocket.

| Property | Caffeine | Predicted for Caffeine, 8-morpholino- |

|---|---|---|

| Molecular Polarity | Polar | Increased Polarity |

| Hydrogen Bond Acceptors | 2 (carbonyl oxygens), N1, N3, N7, N9 nitrogens | Adds 1 oxygen and 1 nitrogen from the morpholino ring |

| Hydrogen Bond Donors | None | None (unless the morpholino nitrogen is protonated) |

Impact of the Morpholino Moiety on Ligand Efficiency and Selectivity (Molecular Level)

The substitution at the 8-position of the xanthine (B1682287) core is a well-established strategy for modulating the affinity and selectivity of these compounds for various receptors, particularly adenosine (B11128) receptors researchgate.netnih.gov. The morpholino group, by virtue of its size, shape, and electronic properties, is likely to have a profound impact on the ligand efficiency and selectivity of 8-morpholino-caffeine.

Ligand Efficiency: Ligand efficiency (LE) is a measure of the binding energy per heavy atom of a molecule. It is a useful metric in drug design for assessing the quality of a lead compound. The addition of the morpholino group adds six heavy atoms (four carbons, one nitrogen, one oxygen). For this addition to be considered efficient, the increase in binding affinity would need to be substantial. The steric bulk of the morpholino group could be detrimental if the binding pocket is constrained, leading to a decrease in ligand efficiency. Conversely, if the pocket can accommodate this group and if the hydrogen bonding and polar interactions it introduces are favorable, it could lead to a significant increase in affinity and thus a favorable ligand efficiency.

Selectivity: The 8-position of xanthine derivatives often points towards the entrance of the binding pocket of adenosine receptors and can be modified to achieve selectivity between the different receptor subtypes (A1, A2A, A2B, and A3). The specific conformation and electronic properties of the 8-substituent are critical for this selectivity. For instance, bulky 8-cycloalkyl groups tend to confer high A1 selectivity nih.gov. The morpholino group, with its specific three-dimensional shape and distribution of hydrogen bond acceptors, could potentially favor binding to one receptor subtype over others. Molecular docking studies of morpholino-containing ligands have shown that the oxygen and carbon atoms of the morpholino group can form specific interactions with amino acid residues like asparagine in a binding pocket mdpi.com. This suggests that the morpholino moiety can act as a key pharmacophoric element to enhance selectivity.

Correlation between Structural Modifications and In Vitro Interaction Profiles

The introduction of a morpholino group, a common motif in medicinal chemistry, often imparts favorable pharmacokinetic properties and can be involved in key binding interactions nih.govacs.org. In the context of caffeine derivatives, the morpholino substituent would be expected to modulate the parent molecule's activity in several ways:

Receptor Antagonism: Given that 8-aryl and 8-cycloalkyl xanthines are potent adenosine receptor antagonists, it is plausible that 8-morpholino-caffeine would also exhibit affinity for these receptors. The degree of antagonism and the selectivity profile would be highly dependent on how the morpholino group fits within the specific receptor's binding site.

Enzyme Inhibition: Various 8-substituted caffeine analogs have shown inhibitory activity against enzymes such as phosphodiesterases and monoamine oxidase researchgate.net. The electronic and steric properties of the morpholino group could influence its ability to interact with the active sites of such enzymes.

Antioxidant and Cytoprotective Effects: Recent studies have explored the antioxidant and cytoprotective potential of novel C8-substituted caffeine derivatives researchgate.netnih.govnih.gov. The morpholino group could potentially contribute to such activities, although the mechanism would need to be elucidated.

The following table summarizes the observed in vitro activities for a selection of 8-substituted caffeine and xanthine analogs, providing a basis for predicting the potential activities of 8-morpholino-caffeine.

| 8-Substituent | Compound Class | Observed In Vitro Activity | Reference |

|---|---|---|---|

| Cyclopentyl | Xanthine | High affinity and selectivity for A1 adenosine receptors | nih.gov |

| Aryl (e.g., phenyl) | Xanthine | Potent A1 and A2 adenosine receptor antagonists | nih.gov |

| Aryloxy | Caffeine | Antibacterial, topoisomerase II inhibition | researchgate.net |

| Thiazolidinone derivatives | Caffeine | Ferrous ion chelation, cytoprotective effects | nih.gov |

| Pyrrolidinedithiocarbamate | Caffeine | Chelating activity similar to caffeine | nih.gov |

Based on these structure-activity relationships, it is reasonable to hypothesize that the introduction of a morpholino group at the 8-position of caffeine would result in a molecule with a distinct in vitro interaction profile, likely involving modulation of G-protein coupled receptors like adenosine receptors or various enzymes. The increased polarity and hydrogen bonding capacity conferred by the morpholino moiety would be key determinants of its biological interactions.

Potential Non Biological and Chemical Applications of Caffeine, 8 Morpholino

Use as a Chemical Probe or Molecular Tool in Mechanistic Research

The structure of Caffeine (B1668208), 8-morpholino- suggests its potential as a chemical probe or molecular tool for elucidating biochemical pathways and mechanisms of action. The caffeine core is a well-known privileged scaffold in medicinal chemistry, interacting with various biological targets. The addition of the morpholino group at the 8-position offers a handle for further functionalization or for modulating the parent molecule's properties.

Potential Attributes as a Chemical Probe:

| Feature | Potential Implication in Mechanistic Research |

| Caffeine Scaffold | Provides a basis for interaction with adenosine (B11128) receptors and other biological targets, allowing for the study of these systems. |

| Morpholine (B109124) Moiety | Can influence solubility, cell permeability, and metabolic stability, which are key parameters for an effective chemical probe. The nitrogen atom in the morpholine ring can also serve as a point for conjugation to reporter molecules like fluorophores or affinity tags. |

| 8-Position Substitution | Modification at this position is known to alter the pharmacological profile of caffeine derivatives. This allows for the development of tool compounds with tailored selectivity for specific receptor subtypes or enzymes. |

While no specific studies detailing the use of Caffeine, 8-morpholino- as a chemical probe have been identified, the principles of medicinal chemistry suggest its potential in this area. For instance, by comparing its biological activity to that of caffeine and other 8-substituted analogs, researchers could dissect the structure-activity relationships of xanthine (B1682287) derivatives.

Applications in Catalysis or Material Science

The chemical structure of Caffeine, 8-morpholino- also hints at possible, though currently underexplored, applications in the fields of catalysis and material science.

Ligand in Organometallic Chemistry

The presence of multiple heteroatoms (nitrogen and oxygen) in Caffeine, 8-morpholino- makes it a potential ligand for coordinating with metal centers. The nitrogen atoms of the imidazole (B134444) and pyrimidine (B1678525) rings of the caffeine core, as well as the nitrogen and oxygen atoms of the morpholine substituent, could potentially act as donor atoms.

Potential Coordination Sites in Caffeine, 8-morpholino-:

| Atom | Location | Potential for Coordination |

| N7 | Imidazole ring of caffeine | A common coordination site for xanthine derivatives. |

| N9 | Imidazole ring of caffeine | Sterically hindered but potentially available for coordination. |

| O6 | Pyrimidine ring of caffeine | Carbonyl oxygen can act as a Lewis base. |

| N (morpholine) | 8-position substituent | The lone pair on the nitrogen atom is available for coordination. |

| O (morpholine) | 8-position substituent | The oxygen atom could participate in chelation. |

By forming complexes with transition metals, Caffeine, 8-morpholino- could potentially be used to create novel catalysts. The steric and electronic environment around the metal center, influenced by the bulky and electron-rich caffeine-morpholine scaffold, could modulate the catalytic activity and selectivity in various organic transformations. However, it is important to note that the synthesis and catalytic application of such organometallic complexes involving Caffeine, 8-morpholino- have not been specifically described in the reviewed literature. For comparison, related heterocyclic compounds like 8-hydroxyquinoline (B1678124) are well-known for their ability to form stable metal complexes with applications in catalysis and materials science.

Component in Advanced Materials (e.g., Nanoparticles)

The potential for Caffeine, 8-morpholino- to be incorporated into advanced materials is another area of speculative interest. Its ability to coordinate with metal ions could be exploited in the synthesis of metal-organic frameworks (MOFs) or as a capping agent to stabilize nanoparticles. The organic nature of the molecule could also lend itself to the formation of self-assembled monolayers or as a component in functional polymers. While caffeine itself has been explored as a catalyst in polymer synthesis, the specific role of the 8-morpholino derivative in this context remains to be investigated.

As a Building Block for Complex Chemical Syntheses

Perhaps the most immediate and plausible application of Caffeine, 8-morpholino- in a non-biological context is its use as a building block for the synthesis of more complex molecules. The caffeine scaffold is a common starting point for the development of new therapeutic agents, and the 8-position is a key site for chemical modification.

The synthesis of 8-substituted xanthine derivatives often proceeds through an 8-haloxanthine intermediate, such as 8-bromocaffeine. Nucleophilic substitution of the bromide with morpholine would yield Caffeine, 8-morpholino-. This derivative can then serve as a platform for further synthetic transformations.

Synthetic Utility of Caffeine, 8-morpholino-:

| Functional Group | Potential Synthetic Transformations |

| Caffeine Core | The aromatic rings can potentially undergo further substitution reactions, although the electron-deficient nature of the pyrimidine ring can make this challenging. |

| N-Methyl Groups | While generally stable, demethylation can be achieved under specific conditions to provide sites for further functionalization. |

| Morpholine Ring | The C-H bonds of the morpholine ring could be targets for functionalization, or the ring itself could be cleaved under harsh conditions to reveal new functional groups. |

The morpholine moiety itself is a prevalent structural motif in many biologically active compounds. chemcd.com Therefore, Caffeine, 8-morpholino- can be considered a readily accessible, functionalized purine (B94841) building block for the construction of larger, more intricate molecular architectures with potential applications in medicinal chemistry and drug discovery.

Future Research Directions in Caffeine, 8 Morpholino Chemistry

Exploration of Novel Synthetic Routes and Green Chemistry Approaches

Future synthetic research will likely focus on developing more efficient, sustainable, and environmentally benign methods for the preparation of 8-morpholinocaffeine. While traditional methods for the synthesis of 8-substituted xanthines have been established, there is a growing need to align these processes with the principles of green chemistry.

Key areas for exploration include:

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to dramatically reduce reaction times in the synthesis of 8-substituted xanthine (B1682287) derivatives, such as in the ring closure of uracil precursors. researchgate.net Future studies could optimize microwave-assisted protocols for the synthesis of 8-morpholinocaffeine, potentially leading to higher yields and reduced energy consumption. researchgate.net

Ultrasound-Assisted Synthesis: Sonochemical methods offer another avenue for greening the synthesis of heterocyclic compounds. Ultrasound has been effectively used in the synthesis of xanthene derivatives, promoting reactions through acoustic cavitation. nih.gov Investigating the use of ultrasonic irradiation in the synthesis of 8-morpholinocaffeine could lead to milder reaction conditions and improved efficiency.

Use of Greener Solvents and Catalysts: Research into replacing hazardous solvents and catalysts is a cornerstone of green chemistry. Future work could explore the use of water, ethanol, or other bio-based solvents in the synthesis of 8-morpholinocaffeine. Additionally, the development and application of reusable, non-toxic catalysts could significantly enhance the sustainability of its production.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, improved safety, and scalability. Adapting the synthesis of 8-morpholinocaffeine to a flow chemistry process could lead to a more efficient and reproducible manufacturing method.

A comparative table of potential green synthesis approaches is presented below.

| Approach | Potential Advantages |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, enhanced reaction rates. |

| Ultrasound-Assisted Synthesis | Milder reaction conditions, improved energy efficiency, potential for novel reactivity. |

| Green Solvents/Catalysts | Reduced environmental impact, improved safety profile, potential for easier product purification. |

| Flow Chemistry | Enhanced process control and safety, improved scalability and reproducibility, potential for integration with in-line analysis. |

Deeper Elucidation of In Vitro Molecular Mechanisms of Action

While the biological activities of many 8-substituted xanthines are often attributed to their interaction with adenosine (B11128) receptors and phosphodiesterases, the specific in vitro molecular mechanisms of 8-morpholinocaffeine are not fully understood. Future research should aim to precisely identify and characterize its molecular targets and downstream effects.

Promising research avenues include:

Receptor Binding Assays: Comprehensive radioligand binding assays are needed to determine the affinity and selectivity of 8-morpholinocaffeine for all subtypes of adenosine receptors (A1, A2A, A2B, and A3). nih.govnih.govmdpi.comresearchgate.net This will clarify whether it acts as a potent and selective antagonist for a particular receptor subtype.

Enzyme Inhibition Assays: The inhibitory potential of 8-morpholinocaffeine against various phosphodiesterase (PDE) isoforms should be systematically evaluated. Understanding its selectivity profile across the PDE family is crucial for elucidating its mechanism of action. Some 8-substituted caffeine (B1668208) derivatives have been reported as inhibitors of other enzymes like topoisomerase II and monoamine oxidase, suggesting that the enzymatic screening of 8-morpholinocaffeine should be broad. researchgate.net

Cell-Based Assays: Functional cell-based assays, such as measuring cyclic AMP (cAMP) levels in response to adenosine receptor activation, can confirm the antagonistic properties of 8-morpholinocaffeine. nih.gov

Target Identification and Validation: Unbiased screening approaches, such as chemical proteomics, could be employed to identify novel protein targets of 8-morpholinocaffeine within the cell.

A table summarizing potential in vitro assays for 8-morpholinocaffeine is provided below.

| Assay Type | Purpose | Potential Information Gained |

| Radioligand Binding Assay | To determine binding affinity and selectivity for specific receptors. | Ki values for adenosine receptor subtypes. |

| Enzyme Inhibition Assay | To measure the inhibitory potency against specific enzymes. | IC50 values for phosphodiesterase isoforms and other potential enzyme targets. |

| Functional Cell-Based Assay | To assess the functional consequences of target engagement in a cellular context. | Confirmation of antagonistic activity and downstream signaling effects. |

| Chemical Proteomics | To identify novel protein binding partners. | Discovery of new molecular targets and pathways. |

Development of Advanced Analytical Techniques for Detection and Quantification

The development of sensitive and selective analytical methods is essential for the study of 8-morpholinocaffeine in various matrices. While standard techniques for caffeine analysis are well-established, methods specific to 8-morpholinocaffeine and its potential metabolites need to be developed and validated.

Future research in this area should focus on:

High-Performance Liquid Chromatography (HPLC): The development of robust reversed-phase HPLC methods with UV or diode-array detection will be fundamental for routine analysis and quality control. Method optimization will involve selecting the appropriate column, mobile phase composition, and gradient elution to achieve optimal separation from related compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS): For high sensitivity and selectivity, LC-MS and LC-MS/MS methods are indispensable. These techniques will be crucial for quantifying low concentrations of 8-morpholinocaffeine and for identifying its metabolites in complex biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS): Although less common for non-volatile compounds, derivatization of 8-morpholinocaffeine could enable its analysis by GC-MS, which may offer complementary information to LC-MS.

Capillary Electrophoresis (CE): CE offers high separation efficiency and low sample consumption, making it a potentially valuable technique for the analysis of 8-morpholinocaffeine, particularly in complex mixtures.

A comparison of potential analytical techniques is presented in the table below.

| Technique | Advantages | Potential Applications |

| HPLC-UV | Robust, widely available, suitable for routine analysis. | Quality control of synthetic batches, quantification in simple matrices. |

| LC-MS/MS | High sensitivity and selectivity, structural elucidation capabilities. | Quantification in complex biological matrices, metabolite identification. |

| GC-MS | High resolution, extensive spectral libraries (for derivatives). | Complementary analysis, impurity profiling of volatile derivatives. |

| Capillary Electrophoresis | High separation efficiency, low sample and reagent consumption. | Analysis of complex mixtures, chiral separations of derivatives. |

Design and Synthesis of Further Derivatives for Structure-Property Investigations (excluding biological context)

The systematic modification of the 8-morpholinocaffeine scaffold can provide valuable insights into its fundamental chemical and physical properties. Future research should focus on the synthesis of a diverse library of derivatives to establish clear structure-property relationships, independent of their biological activity.

Areas for investigation include:

Modifications of the Morpholine (B109124) Ring: Introducing substituents on the morpholine ring or replacing it with other heterocyclic moieties can significantly alter the molecule's polarity, steric bulk, and conformational flexibility.

Alterations at the N1, N3, and N7 Positions: While the parent compound is based on caffeine (1,3,7-trimethylxanthine), synthesizing analogues with different alkyl groups at these positions will influence properties such as solubility and crystallinity.

Introduction of Functional Groups: The incorporation of various functional groups onto the xanthine or morpholine core can be used to tune electronic properties and provide handles for further chemical transformations.

The physicochemical properties of these new derivatives, such as solubility, melting point, lipophilicity (logP), and spectroscopic characteristics (NMR, IR, UV-Vis), should be thoroughly characterized.

A table of hypothetical 8-morpholinocaffeine derivatives and the physicochemical properties to be investigated is shown below.

| Derivative | Modification | Key Physicochemical Properties for Investigation |

| 1 | Substitution on the morpholine ring (e.g., methyl, hydroxyl) | Solubility, melting point, conformational analysis by NMR. |

| 2 | Replacement of the morpholine ring with thiomorpholine | Polarity, hydrogen bonding capacity, spectroscopic shifts. |

| 3 | Variation of N-alkyl groups (e.g., ethyl, propyl at N1, N3, N7) | Lipophilicity (logP), crystal packing, thermal stability. |

| 4 | Introduction of a halogen atom on the xanthine core | Electronic properties, spectroscopic characteristics (UV-Vis, fluorescence). |

Computational Studies on Reactivity and Transformation Pathways

Computational chemistry offers powerful tools to predict and understand the chemical behavior of molecules. Future theoretical studies on 8-morpholinocaffeine can provide valuable insights that complement experimental work.

Key areas for computational investigation include:

Density Functional Theory (DFT) Studies: DFT calculations can be used to determine the optimized geometry, electronic structure, and reactivity descriptors of 8-morpholinocaffeine and its derivatives. researchgate.net This can help in understanding its stability, reactivity, and the nature of its chemical bonds.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of 8-morpholinocaffeine and its interactions with solvents. acs.orgnih.govresearchgate.net This is particularly useful for understanding its solubility and how it might interact with other molecules in a non-biological context.

Prediction of Spectroscopic Properties: Computational methods can be used to predict NMR, IR, and UV-Vis spectra, which can aid in the structural elucidation of new derivatives and in the interpretation of experimental data.

Modeling of Reaction Mechanisms: Theoretical calculations can be employed to investigate the mechanisms of synthetic reactions, helping to optimize reaction conditions and predict the formation of byproducts. This can also be applied to understanding potential degradation and transformation pathways.

A summary of computational approaches and their potential applications is provided in the table below.

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Electronic structure and reactivity analysis. | Optimized geometry, HOMO-LUMO gap, electrostatic potential, reactivity indices. |

| Molecular Dynamics (MD) Simulations | Study of conformational dynamics and intermolecular interactions. | Conformational preferences, solvation effects, diffusion coefficients. |

| Spectroscopic Calculations | Prediction and interpretation of spectroscopic data. | NMR chemical shifts, IR vibrational frequencies, UV-Vis absorption maxima. |

| Reaction Pathway Modeling | Elucidation of reaction mechanisms and prediction of transformation products. | Transition state structures, activation energies, reaction kinetics. |

Q & A

Basic Research Questions

Q. How can researchers optimize the design of morpholino antisense oligonucleotides for gene-targeting experiments?

- Methodological Answer : Morpholino oligos are designed with complementary sequences to block specific mRNA regions (e.g., translation start sites or splice junctions). Key considerations include:

- Sequence specificity : Use tools like BLAST to ensure minimal off-target binding .

- Length : Typically 18-25 nucleotides for optimal specificity and stability .

- Chemical modifications : Morpholino oligos are nuclease-resistant and water-soluble, avoiding the need for delivery agents in some models (e.g., zebrafish embryos) .

Q. What experimental controls are essential to validate morpholino oligo specificity?

- Methodological Answer :

- Dose-response : Test multiple oligo concentrations to ensure phenotype severity correlates with dosage .

- Rescue experiments : Co-express the target mRNA (lacking the morpholino-binding site) to reverse the phenotype .

- Standard control oligos : Use mismatched or scrambled sequences to rule out nonspecific effects .

- Independent validation : Confirm results with CRISPR/Cas9 or RNAi where feasible .

Advanced Research Questions

Q. How should researchers resolve contradictory phenotypic outcomes in morpholino studies across model organisms?

- Methodological Answer :

- Species-specific mRNA accessibility : Verify target mRNA secondary structures using tools like mFold; morpholino efficacy varies with RNA folding .

- Temporal factors : Adjust injection timing (e.g., early vs. late zygotic gene targeting) to account for maternal mRNA contributions .

- Quantitative PCR (qPCR) : Measure mRNA levels post-knockdown to confirm efficacy, especially in organisms with high mRNA turnover .

Q. What advanced techniques mitigate off-target effects in long-term morpholino studies?

- Methodological Answer :

- Transcriptome-wide profiling : Use RNA sequencing to identify unintended gene expression changes .

- Phenotypic overlap analysis : Compare morpholino-induced phenotypes with known genetic mutants (e.g., zebrafish Tübingen 2000 database) .

- Toxicity controls : Monitor developmental delays unrelated to the target gene by comparing oligo-treated embryos with buffer-injected controls .

Analytical and Pharmacological Methodologies

Q. How can HPLC be optimized for quantifying caffeine derivatives like 8-morpholino-caffeine?

- Methodological Answer :

- Mobile phase composition : Use methanol-water gradients (e.g., 30:70 to 60:40) adjusted to pH 3.0–4.0 for optimal caffeine separation .

- Calibration curves : Generate using peak area (more precise for low-concentration samples) and validate with certified reference materials .

- Error mitigation : Account for sample dilution factors and column temperature fluctuations (±1°C) to ensure reproducibility .

Q. What factors contribute to variability in caffeine-related pharmacological studies?

- Methodological Answer :

- Habitual consumption : Stratify subjects by baseline caffeine intake to control for tolerance effects .

- Dose standardization : Use body-weight-adjusted doses (e.g., mg/kg) rather than fixed amounts .

- Blinding protocols : Implement double-blind designs to minimize placebo effects, especially in behavioral studies .

Data Interpretation and Reproducibility

Q. How can researchers address inconsistent results in caffeine-morpholino interaction studies?

- Methodological Answer :

- Batch variability testing : Source morpholino oligos from multiple vendors to rule out synthesis-related inconsistencies .

- Cross-model validation : Replicate findings in at least two organisms (e.g., zebrafish and Xenopus) to confirm mechanistic conservation .

- Meta-analysis : Pool data from independent labs using platforms like Zenodo to identify trends obscured by small sample sizes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.